

Review of N-(6-bromopyridin-2-yl)acetamide and related compounds

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Compound of Interest

Compound Name: **N-(6-bromopyridin-2-yl)acetamide**

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An In-depth Technical Guide to **N-(6-bromopyridin-2-yl)acetamide** and its Analogs for Drug Discovery Professionals

Abstract

N-(6-bromopyridin-2-yl)acetamide is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of complex molecules for pharmaceutical and agrochemical research. [1] Its structure, featuring a brominated pyridine ring coupled with an acetamide group, offers multiple reaction sites for derivatization, making it an invaluable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of **N-(6-bromopyridin-2-yl)acetamide**, covering its physicochemical properties, synthesis, and chemical reactivity. Furthermore, it explores a range of structurally related compounds, offering a comparative analysis of their properties and applications. Particular emphasis is placed on its role in the development of kinase inhibitors and other biologically active agents, supported by detailed experimental protocols and a review of relevant patents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their discovery programs.

Introduction to the 2-Acetamidopyridine Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts specific electronic properties to the aromatic system. When functionalized, the

pyridine scaffold allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The N-(pyridin-2-yl)acetamide moiety, in particular, combines the pyridine core with an acetamide group. The acetamide functionality can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is critical for molecular recognition at biological targets.^[3] The introduction of a bromine atom at the 6-position, yielding **N-(6-bromopyridin-2-yl)acetamide**, significantly enhances the synthetic utility of the scaffold. The bromine atom serves as an excellent leaving group and a versatile handle for a wide array of cross-coupling reactions, enabling the systematic construction of diverse chemical libraries for screening and lead optimization.

Physicochemical Properties of N-(6-bromopyridin-2-yl)acetamide

N-(6-bromopyridin-2-yl)acetamide, also known as 2-Acetamido-6-bromopyridine, is a solid at room temperature.^[4] Its key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	25218-99-9	[4][5][6][7][8][9]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[5][6][9]
Molecular Weight	215.05 g/mol	[5][6][8]
IUPAC Name	N-(6-bromo-2-pyridinyl)acetamide	[4][9]
Melting Point	157.4 °C	[8]
Boiling Point	389.6±27.0 °C (Predicted)	[8]
Physical Form	Solid	[4]
Purity	Typically ≥97%	[4][6]
InChI Key	AZKOTMZRXXAOOB-UHFFFAOYSA-N	[5][9]

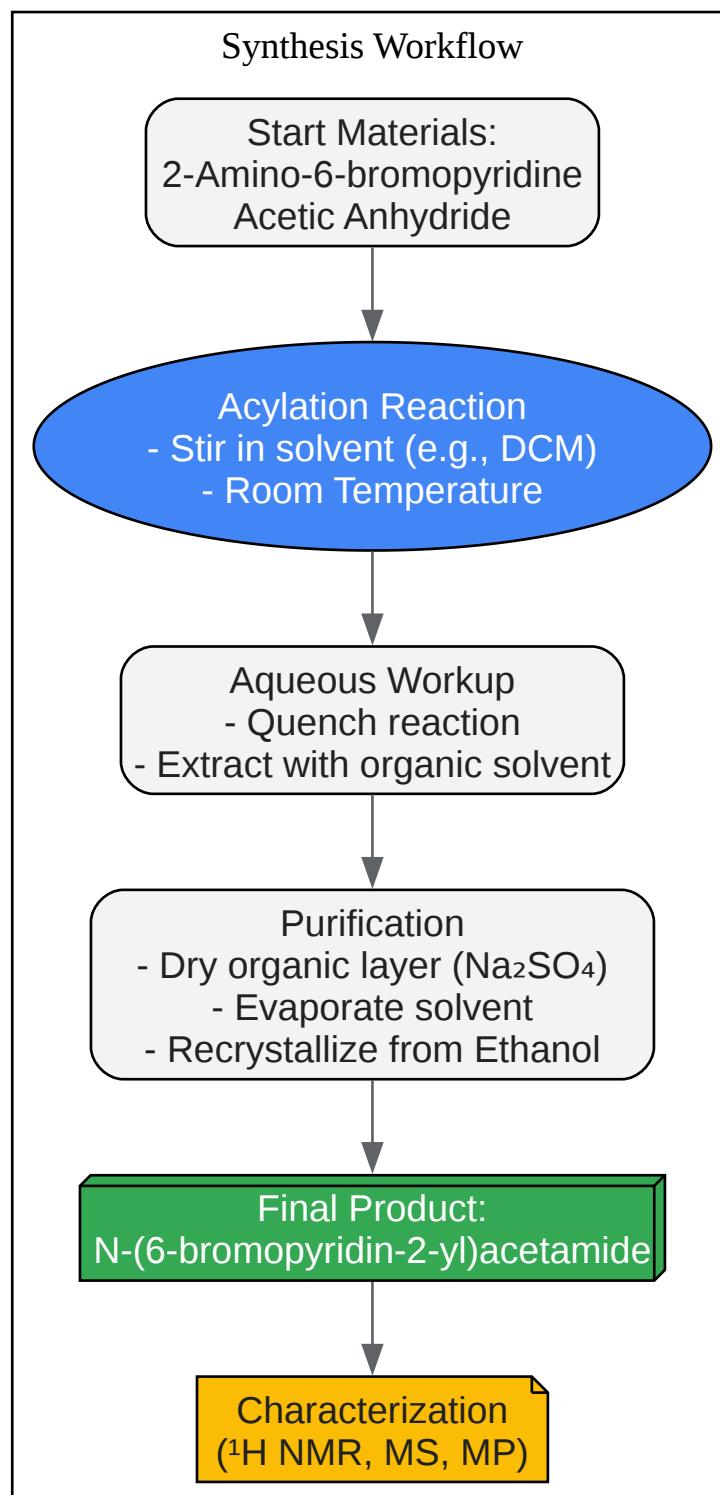
Synthesis and Chemical Reactivity

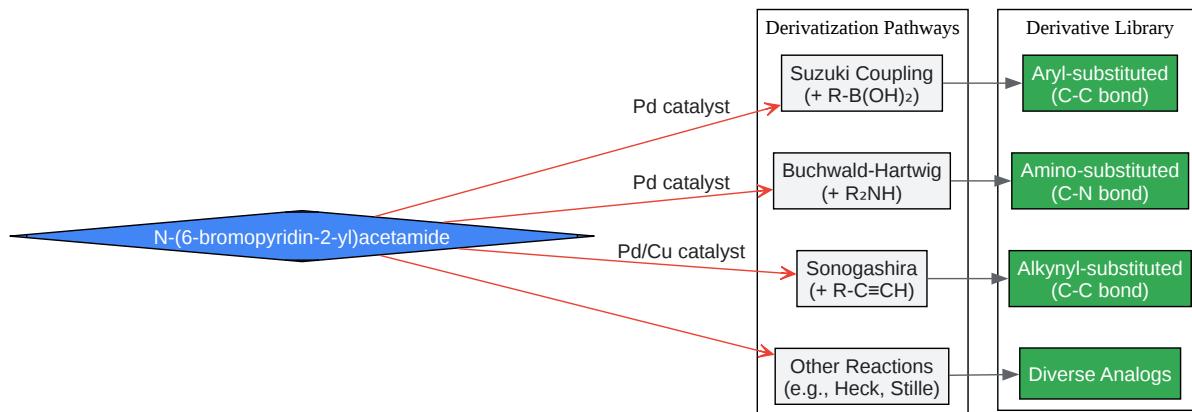
Synthesis of the Core Scaffold

The most common and direct method for synthesizing **N-(6-bromopyridin-2-yl)acetamide** is through the acylation of its corresponding amine precursor, 2-amino-6-bromopyridine. This precursor is a valuable intermediate in its own right, used in the synthesis of agents for inflammation, HIV, and neurological disorders.^{[1][10][11]} The acylation reaction is typically performed using acetic anhydride or acetyl chloride.

The causality behind this choice of reagents is straightforward:

- 2-Amino-6-bromopyridine: Provides the foundational pyridyl-amine structure.
- Acetic Anhydride/Acetyl Chloride: These are highly efficient acetylating agents. Acetic anhydride is often preferred on a lab scale due to its lower volatility and less aggressive reaction profile compared to acetyl chloride, with acetic acid being the only byproduct.
- Base (e.g., Pyridine or Triethylamine, optional): When using acetyl chloride, a non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.





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Fig 2. Role as a versatile intermediate in generating diverse chemical libraries.

Structural Analogs and Comparative Analysis

The N-(bromopyridin-2-yl)acetamide scaffold can be varied in several positions, leading to a range of related compounds with potentially different chemical and biological properties.

Compound Name	CAS Number	Molecular Formula	Key Structural Difference
N-(6-bromopyridin-2-yl)acetamide	25218-99-9	C ₇ H ₇ BrN ₂ O	Core compound. Bromine at C6.
N-(5-bromopyridin-2-yl)acetamide	56933-66-1 (example)	C ₇ H ₇ BrN ₂ O	Isomer. Bromine at C5. [3]
N-(4-bromopyridin-2-yl)acetamide	171221-75-7 (example)	C ₇ H ₇ BrN ₂ O	Isomer. Bromine at C4. [12]
N-(6-Bromopyridin-2-yl)-N-methylacetamide	1133116-43-4	C ₈ H ₉ BrN ₂ O	Methyl group on the acetamide nitrogen. [13][14]
N-(4-Acetyl-6-bromopyridin-2-yl)acetamide	1393577-02-0	C ₉ H ₉ BrN ₂ O ₂	Additional acetyl group on the pyridine ring. [15]
N-(2,6-dibromopyridin-4-yl)acetamide	Not specified	C ₇ H ₅ Br ₂ N ₂ O	Dibrominated isomer with acetamide at C4. [16]

The position of the bromine atom significantly influences the electronic properties of the pyridine ring and the steric accessibility for cross-coupling reactions. Modifications to the acetamide nitrogen, such as methylation, remove the hydrogen bond donor capability, which can drastically alter binding interactions with biological targets.

Applications in Medicinal Chemistry and Drug Discovery

While **N-(6-bromopyridin-2-yl)acetamide** itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is well-documented in scientific literature and patents.

Role as a Synthetic Intermediate

The primary application is as a foundational building block. For example, the related compound N-(4-Bromopyridin-2-yl)acetamide is explicitly cited as a key intermediate in the synthesis of more complex, pharmacologically active agents, particularly kinase inhibitors. [12] The pyridine core is a common scaffold in many such inhibitors, and the bromo-acetamide substitution pattern provides a reliable synthetic handle. [12]

Kinase Inhibitors

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyridine scaffold is adept at forming key interactions within the ATP-binding pocket of many kinases. The **N-(6-bromopyridin-2-yl)acetamide** core can be elaborated through cross-coupling reactions to introduce moieties that target specific regions of the kinase active site, leading to potent and selective inhibitors.

Other Biological Activities

The broader class of acetamide derivatives has been investigated for a wide range of biological activities:

- Antimicrobial Activity: Chloro- and bromo-acetamide moieties are known reactive groups that can act as alkylating agents, a mechanism often linked to antimicrobial effects. [17][18][19]*
- Anti-inflammatory Activity: Many acetamide derivatives have been explored as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory cascade. [20]*
- Butyrylcholinesterase Inhibitors: Substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. [21]

Patented Inventions

The utility of this scaffold is underscored by its appearance in numerous patents. For instance, related structures are mentioned in patents for compounds designed to inhibit enzymes or specific proteins like LY6K, which is involved in cancer cell migration and proliferation. [22][23] This demonstrates active, ongoing research and development by pharmaceutical and biotechnology companies leveraging this chemical framework.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always adhere to appropriate laboratory safety procedures.

Protocol: Synthesis of N-(6-bromopyridin-2-yl)acetamide

This protocol describes a standard N-acetylation of 2-amino-6-bromopyridine.

Materials:

- 2-Amino-6-bromopyridine (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Procedure:

- Dissolve 2-amino-6-bromopyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add acetic anhydride to the solution at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .

- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from hot ethanol to yield **N-(6-bromopyridin-2-yl)acetamide** as a white or off-white solid. [3]9. Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Protocol: Example of a Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for using the title compound as a substrate in a Suzuki reaction.

Materials:

- **N-(6-bromopyridin-2-yl)acetamide** (1.0 eq)
- Arylboronic acid (1.1 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

- To a reaction vessel, add **N-(6-bromopyridin-2-yl)acetamide**, the arylboronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent mixture, followed by the palladium catalyst.
- Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and then brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the resulting crude material using column chromatography on silica gel to isolate the desired **N-(6-arylpyridin-2-yl)acetamide** product.

Conclusion and Future Outlook

N-(6-bromopyridin-2-yl)acetamide stands out not for its own biological activity, but for its profound utility as a versatile and reliable synthetic intermediate. Its straightforward synthesis and the predictable reactivity of the bromine atom make it an essential tool for medicinal chemists. The ability to readily perform cross-coupling reactions at the C6 position allows for the systematic and efficient generation of novel compound libraries targeted at a multitude of biological targets.

Future research will likely continue to leverage this scaffold in the development of highly selective kinase inhibitors, probes for chemical biology, and novel therapeutic agents in areas beyond oncology, such as neurodegenerative and inflammatory diseases. The continued development of new cross-coupling methodologies will only expand the synthetic possibilities and solidify the importance of **N-(6-bromopyridin-2-yl)acetamide** and its analogs in the drug discovery pipeline.

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